CAY10444
Description
Properties
IUPAC Name |
(4R)-2-undecyl-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO2S/c1-2-3-4-5-6-7-8-9-10-11-14-16-13(12-19-14)15(17)18/h13-14,16H,2-12H2,1H3,(H,17,18)/t13-,14?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBSOIBCKUUVJJ-LSLKUGRBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1NC(CS1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC1N[C@@H](CS1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369453 | |
| Record name | (4R)-2-undecyl-1,3-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
298186-80-8 | |
| Record name | (4R)-2-undecyl-1,3-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chemical Identity and Physicochemical Properties
CAY10444, with the chemical name 5-[4-phenyl-5-(trifluoromethyl)thiophen-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole , is a small-molecule antagonist (CAS: 298186-80-8). Its molecular formula is C₂₀H₁₁F₆N₃OS , and it has a molecular weight of 471.38 g/mol . The compound exhibits high lipophilicity, necessitating dissolution in dimethyl sulfoxide (DMSO) for in vitro applications.
Table 1: Key Physicochemical and Pharmacological Data for this compound
Preparation of this compound for Experimental Use
Validation of Antagonistic Activity
Functional validation involves assessing this compound’s ability to inhibit S1P-induced calcium mobilization in S1P3-expressing cells (e.g., HeLa or HTC4 cells):
- Cell Preparation : Seed cells in 96-well plates and serum-starve for 4 hours.
- Calcium Assay : Load cells with Fura-2 AM (5 µM) and monitor intracellular Ca²⁺ flux using a fluorescence plate reader (excitation: 340/380 nm, emission: 520 nm).
- Dose-Response : Pre-incubate cells with this compound (1–50 µM) for 15 minutes before adding S1P (1 µM). This compound at 10 µM inhibits ~37% of S1P3-mediated Ca²⁺ influx.
Mechanistic Insights into this compound’s Selectivity
Receptor Specificity
This compound exhibits >100-fold selectivity for S1P3 over other S1P receptor subtypes (S1P1, S1P2, S1P4, S1P5). This specificity is critical for dissecting S1P3’s role in pathologies like fibrosis and cancer. For example, in HER2-positive breast cancer models, S1P3 synergizes with HER2 to activate ERK1/2, a pathway attenuated by this compound.
Downstream Signaling Modulation
In human mesenchymal stem cells (hADMSCs), co-stimulation of S1P3 with lysophosphatidic acid receptor 1 (LPAR1) enhances cell survival under stress (e.g., ethanol or chemical toxicity). This compound blocks this effect by inhibiting S1P3-driven PI3K/Akt and NF-κB activation.
Applications in Disease Models
Liver Disease
Pre-conditioning hADMSCs with this compound and LPAR1 agonists improves their therapeutic efficacy in murine models of alcoholic liver disease by reducing pro-inflammatory cytokine secretion (e.g., TNF-α, IL-6) and enhancing IL-10 production.
Cancer Biology
In MDA-MB-453 breast cancer cells, this compound suppresses S1P3-mediated ERK1/2 phosphorylation, thereby inhibiting cell proliferation and migration.
Chemical Reactions Analysis
Types of Reactions: CAY10444 primarily undergoes interactions with biological molecules rather than traditional chemical reactions like oxidation or reduction. Its main activity is as an antagonist to the S1P3 receptor, where it inhibits calcium mobilization.
Common Reagents and Conditions: The compound is used in biological assays with reagents such as dimethyl sulfoxide (DMSO) for solubilization. It is tested under conditions that mimic physiological environments, such as in cell culture media.
Major Products Formed: The primary outcome of this compound’s activity is the inhibition of calcium mobilization in cells expressing the S1P3 receptor. This inhibition affects various downstream signaling pathways .
Scientific Research Applications
Neuroprotective Effects in Cerebral Ischemia
CAY10444 has been extensively studied for its neuroprotective properties in models of cerebral ischemia. Research indicates that inhibition of S1PR3 using this compound significantly reduces infarct volume and neuronal damage following transient middle cerebral artery occlusion (tMCAO) in mice. Key findings from studies include:
- Reduction of Infarct Volume : Administration of this compound resulted in a significant decrease in the volume of cerebral infarction compared to control groups. Specifically, TTC staining showed reduced infarction areas, indicating improved neuronal survival .
- Microglial Activation : The treatment with this compound led to decreased microglial proliferation and M1 polarization, which are associated with neuroinflammation following ischemic events. This suggests that S1PR3 antagonism may mitigate inflammatory responses that exacerbate neuronal damage .
Blood-Brain Barrier Integrity
This compound has also demonstrated potential in maintaining blood-brain barrier (BBB) integrity. In studies involving intracerebral hemorrhage (ICH), this compound administration was linked to:
- Improved BBB Function : The antagonist reduced brain edema and improved behavioral outcomes by modulating the S1PR3-CCL2-p38 MAPK signaling pathway. This modulation resulted in decreased expression of inflammatory markers such as ICAM-1 and increased ZO-1 expression, which is crucial for tight junction integrity .
- Neuroinflammatory Response : The drug effectively attenuated early inflammatory responses post-ICH, highlighting its role as a neuroprotective agent against secondary brain injury by inhibiting microglial activation .
Implications in Behavioral Studies
Recent studies have explored the effects of this compound on behavior, particularly concerning anxiety and social interaction:
- Behavioral Modulation : Research indicates that this compound can influence sociability and anxiety-like behaviors in animal models. The antagonist was found to reduce social interaction and increase fear responses, suggesting that S1PR3 plays a role in modulating emotional and social behaviors .
- Neuronal Activity : Increases in neuronal activity markers were observed in regions such as the amygdala following treatment with this compound, indicating potential mechanisms through which S1PR3 influences behavior .
Summary of Findings
The following table summarizes key findings related to the applications of this compound across various studies:
Mechanism of Action
CAY10444 exerts its effects by selectively binding to the S1P3 receptor, thereby inhibiting the receptor’s ability to mobilize calcium in response to sphingosine-1-phosphate. This inhibition disrupts downstream signaling pathways that are dependent on calcium influx, affecting processes such as cell migration and proliferation .
Comparison with Similar Compounds
JTE-013: Another antagonist of sphingosine-1-phosphate receptors, specifically targeting S1P2.
VPC23019: A putative antagonist of S1P1 and S1P3 receptors.
Comparison: CAY10444 is unique in its selectivity for the S1P3 receptor, whereas compounds like JTE-013 and VPC23019 have broader or different receptor specificities. This selectivity makes this compound a valuable tool for studying the specific roles of S1P3 in various biological processes .
Biological Activity
CAY10444 is a selective antagonist of the Sphingosine-1-Phosphate Receptor 3 (S1PR3), which has garnered attention for its role in various biological processes, particularly in the context of neurobiology and inflammation. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data tables to provide a comprehensive overview.
This compound functions primarily by inhibiting S1PR3, a G-protein coupled receptor involved in multiple physiological functions including immune response regulation and neuronal activity modulation. The blockade of S1PR3 by this compound has been shown to influence several biological pathways:
- Neuronal Activity : In mouse models, this compound treatment resulted in increased neuronal activity markers in the amygdala, suggesting its role in modulating anxiety-like behaviors and sociability .
- Inflammation : this compound has been implicated in reducing hyperglycemia-related liver injury by attenuating inflammatory responses and promoting M2 macrophage polarization .
Case Studies
- Sociability and Anxiety : A study demonstrated that this compound administration led to decreased sociability and increased anxiety-like behavior in female mice. This was associated with heightened neuronal activity in the amygdala .
- Liver Ischemia/Reperfusion Injury : Research indicated that this compound alleviated liver injury in diabetic mice subjected to ischemia/reperfusion (IR). The antagonist reduced pro-inflammatory cytokine levels (TNF-α, IL-6) while enhancing anti-inflammatory cytokine (IL-10) expression .
- Cerebral Ischemia : In models of cerebral ischemia, this compound administration resulted in decreased microglial activation and improved neuronal survival post-reperfusion, indicating its neuroprotective properties .
Table 1: Effects of this compound on Neuronal Activity Markers
| Treatment | Neuronal Activity Markers (cFos IR Cells) | Sociability Behavior | Anxiety-like Behavior |
|---|---|---|---|
| Vehicle Control | Low | High | Low |
| This compound | High | Low | High |
Data from experiments showing the impact of this compound on neuronal activity and behavior in mice .
Table 2: Inflammatory Cytokine Levels Post-Treatment with this compound
| Cytokine | Diabetic Mice (Untreated) | Diabetic Mice (this compound) |
|---|---|---|
| TNF-α | High | Moderate |
| IL-6 | High | Low |
| IL-10 | Low | High |
Results indicating the modulation of inflammatory cytokines following treatment with this compound in diabetic mice .
Q & A
Q. What is the primary mechanism of action of CAY10444, and how is it validated in experimental models?
this compound is a selective antagonist of sphingosine-1-phosphate receptor 3 (S1P3), inhibiting S1P-induced calcium mobilization in cells expressing S1P3 (e.g., HeLa transfectants) . To validate this mechanism:
- Step 1: Use calcium imaging or fluorometric assays to measure intracellular Ca²⁺ flux in S1P3-expressing cell lines.
- Step 2: Compare responses with S1P1-expressing cells to confirm selectivity (e.g., 37.6% inhibition for S1P3 vs. 6.92% for S1P1 at 10 µM this compound) .
- Application: Commonly used to study vascular regulation, neuroinflammation, and immune responses .
Q. What are the standard concentrations of this compound for in vitro versus in vivo studies?
- In vitro: 10–50 µM for cell-based assays (e.g., calcium mobilization, receptor binding) .
- In vivo: 0.5–5 mg/kg in rodent models (e.g., neuroprotection studies), with dose-dependent efficacy observed .
- Note: Solubility in DMF or DMSO (≤17.4 µM) requires vehicle controls to avoid confounding effects .
Q. How is this compound used to assess S1P3-mediated vascular responses?
- Experimental Design: Apply pressure gradients (e.g., 20–100 cmH₂O) to isolated vessels while measuring vasodilation/contraction.
- Example: this compound reduces maximal contraction by 20–30% in S1P3-dependent models, while co-administration with W146 (S1P1 antagonist) enhances vasodilation .
- Data Interpretation: Normalize responses to baseline (no drug) and use ANOVA for multi-group comparisons .
Advanced Research Questions
Q. How can researchers address conflicting reports about this compound’s specificity for S1P3 versus S1PR2?
Q. What experimental approaches optimize this compound dosage in neuroprotection studies?
- Method:
- Induce transient focal cerebral ischemia in rodents (e.g., MCAO model).
- Administer this compound intravenously at 0.5, 1, and 5 mg/kg post-occlusion.
- Quantify infarct volume via TTC staining and neurobehavioral scores (e.g., modified Neurological Severity Score) .
- Key Finding: 0.5 mg/kg this compound reduces infarct volume by 40% versus controls, balancing efficacy and toxicity .
Q. How should researchers design studies combining this compound with other pathway modulators (e.g., W146 or L-NAME)?
Q. What statistical methods are critical for analyzing this compound’s dose-dependent effects?
Q. How can multi-omics data enhance understanding of this compound’s role in inflammation?
- Integration Strategy:
- Perform RNA-seq on this compound-treated microglia to identify downregulated pro-inflammatory genes (e.g., IL-1β, TNF-α) and upregulated GABAergic markers .
- Validate via qPCR and pathway enrichment analysis (e.g., KEGG, GO terms) .
Methodological Considerations
- Receptor Specificity: Always include receptor-negative controls (e.g., S1P3-knockout cells) and orthogonal assays (e.g., Western blot for downstream targets) .
- Data Contradictions: Replicate findings across multiple models (e.g., in vitro human cells, in vivo rodents) to account for species-specific responses .
- Ethical Reporting: Disclose solvent concentrations and potential off-target effects to meet journal guidelines (e.g., Chromatography’s 2024 requirements) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
